molecular formula C18H21NO3 B2379782 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide CAS No. 1795455-14-9

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide

Cat. No. B2379782
M. Wt: 299.37
InChI Key: MLWZHUZWSBEFDC-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains functional groups such as amide and ether, and aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .

Scientific Research Applications

Chromatographic Studies

The reversed-phase liquid chromatographic retention behavior of N-ethylbenzamides, including those with substitutions similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide, has been investigated. The study focused on the effects of methyl, methoxy, or phenyl groups at specific positions on chromatographic retention, suggesting potential applications in analytical chemistry and pharmacokinetics for precision measurement and separation of compounds (Lehtonen, 1983).

Radiochemistry and PET Imaging

Research involving radiolabeled compounds like [18F]p-MPPF, which shares structural similarities with N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide, highlights its application in studying serotonin receptors using positron emission tomography (PET). Such studies are crucial for understanding neurotransmission and could have implications in diagnosing and researching neurological diseases (Plenevaux et al., 2000).

Antagonist Research for Serotonergic System

Further research on [18F]p-MPPF demonstrates its role as a 5-HT1A antagonist, providing insights into the serotonergic system through PET imaging. This includes its chemistry, radiochemistry, and applications in both animal and human studies, underscoring its potential for studying psychiatric and neurological disorders (Plenevaux et al., 2000).

Molecular Connectivity Indices Studies

The molecular connectivity indices of substituted N-ethylbenzamides, including structures akin to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide, have been correlated with chromatographic retention data. This approach provides a quantitative relationship between chemical structure and retention behavior, useful in pharmaceutical research and development (Lehtonen, 1983).

Safety And Hazards

Safety and hazard information would also be determined experimentally and would be included in the compound’s Material Safety Data Sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing the compound and determining its properties and potential applications. This could involve in-depth studies using various analytical techniques .

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-8-4-5-9-14(13)18(20)19-12-17(22-3)15-10-6-7-11-16(15)21-2/h4-11,17H,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWZHUZWSBEFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide

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